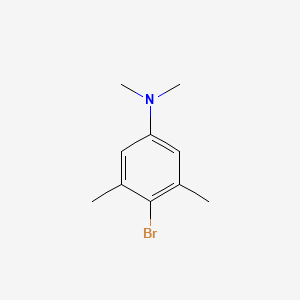

4-Bromo-N,N,3,5-tetramethylaniline

描述

属性

IUPAC Name |

4-bromo-N,N,3,5-tetramethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJHDBKXJXXDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659809 | |

| Record name | 4-Bromo-N,N,3,5-tetramethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14275-09-3 | |

| Record name | 4-Bromo-N,N,3,5-tetramethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N,N,3,5-tetramethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis pathway for 4-Bromo-N,N,3,5-tetramethylaniline"

An In-depth Technical Guide to the Synthesis of 4-Bromo-N,N,3,5-tetramethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 4-Bromo-N,N,3,5-tetramethylaniline, a valuable substituted aniline derivative. The document will delve into the strategic considerations for its preparation, a detailed experimental protocol, and the underlying chemical principles governing the synthesis.

Introduction

4-Bromo-N,N,3,5-tetramethylaniline is a halogenated aromatic amine with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1] The strategic placement of the bromine atom at the 4-position, combined with the steric and electronic influence of the four methyl groups, makes it a unique scaffold for further functionalization. This guide will focus on the most direct and efficient method for its synthesis: the electrophilic bromination of N,N,3,5-tetramethylaniline.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

| Property | N,N,3,5-Tetramethylaniline | 4-Bromo-N,N,3,5-tetramethylaniline |

| CAS Number | 4913-13-7[2] | 14275-09-3[3] |

| Molecular Formula | C10H15N[4] | C10H14BrN[3] |

| Molecular Weight | 149.23 g/mol | 228.13 g/mol [3] |

| Appearance | Colorless to light yellow liquid[2] | Solid or semi-solid |

| Boiling Point | 226-228 °C[2] | Not available |

| Density | 0.913 g/mL at 25 °C[2] | Not available |

Synthesis Pathway: Electrophilic Aromatic Substitution

The most logical and established method for the synthesis of 4-Bromo-N,N,3,5-tetramethylaniline is the direct bromination of N,N,3,5-tetramethylaniline. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich aromatic ring.

Mechanistic Considerations

The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aniline ring. The N,N-dimethylamino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the arenium ion intermediate. The two methyl groups at the 3 and 5 positions are also activating groups and ortho, para-directors.

The cumulative effect of these substituents strongly activates the ring towards electrophilic attack. The positions ortho to the dimethylamino group (2 and 6) are sterically hindered by the adjacent methyl groups at positions 3 and 5. Consequently, the electrophilic attack by bromine is overwhelmingly directed to the less sterically hindered para position (4), leading to the desired product with high selectivity.

Caption: Synthetic pathway for 4-Bromo-N,N,3,5-tetramethylaniline.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of 4-Bromo-N,N,3,5-tetramethylaniline. This procedure is adapted from established methods for the bromination of anilines.[5]

Materials and Equipment

-

N,N,3,5-tetramethylaniline

-

Bromine

-

Glacial acetic acid

-

Water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate or diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N,3,5-tetramethylaniline (1.0 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Addition of Bromine:

-

In the dropping funnel, prepare a solution of bromine (1.0 equivalent) in a small amount of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of the aniline over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product.[5]

-

Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

Safety Precautions

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

The reaction is exothermic. Maintain proper temperature control, especially during the addition of bromine.

Data Summary

The following table summarizes the key parameters for the synthesis.

| Parameter | Value |

| Starting Material | N,N,3,5-Tetramethylaniline |

| Brominating Agent | Bromine (Br2) |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) |

| Reaction Time | 1-2 hours |

| Work-up | Aqueous work-up with extraction |

| Purification | Recrystallization or Column Chromatography |

Conclusion

The synthesis of 4-Bromo-N,N,3,5-tetramethylaniline can be achieved with high selectivity and good yield through the direct electrophilic bromination of N,N,3,5-tetramethylaniline. The judicious choice of reagents and control of reaction conditions are paramount to ensure the desired outcome. This guide provides a robust framework for researchers and scientists to successfully synthesize this valuable chemical intermediate.

References

- Google. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives. Google Patents.

- Reed, H., Paul, T. R., & Chain, W. J. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.

-

PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved January 27, 2026, from [Link]

-

Vibzzlab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. [Link]

-

Khan Academy India - English. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy [Video]. YouTube. [Link]

-

Ahmad, A. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. [Link]

- Google. (n.d.). CN105732395A - Method for preparing compound bromination N, N, N trimethyl aniline. Google Patents.

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-N,N,3,5-tetramethylaniline. PubChem. Retrieved January 27, 2026, from [Link]

- Google. (n.d.). CN102993022A - Preparation method of bromoaniline. Google Patents.

-

National Center for Biotechnology Information. (n.d.). N,N,3,5-Tetramethylaniline. PubChem. Retrieved January 27, 2026, from [Link]

-

PubChemLite. (n.d.). 4-bromo-n,n,3,5-tetramethylaniline (C10H14BrN). Retrieved January 27, 2026, from [Link]

- Senthilkannan, K., & Gunasekaran, S. (2013). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal– A Non Linear Optical Material. International Journal of ChemTech Research, 5(6), 3051–3058.

-

Top Industrial Grade Chemical. (n.d.). 4-Bromo-N,N-Dimethyl Aniline. Retrieved January 27, 2026, from [Link]

Sources

- 1. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

- 2. N,N,3,5-TETRAMETHYLANILINE | 4913-13-7 [chemicalbook.com]

- 3. 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN | CID 44629944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N,3,5-Tetramethylaniline | C10H15N | CID 78625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Executive Summary and Compound Identification

An In-depth Technical Guide to 4-Bromo-N,N,3,5-tetramethylaniline (CAS 14275-09-3)

This guide provides a comprehensive technical overview of the chemical compound registered under CAS number 14275-09-3. This molecule is identified as 4-Bromo-N,N,3,5-tetramethylaniline .[1][2] From a synthetic chemistry perspective, this compound is best understood as a substituted aniline, a class of molecules that are foundational in the synthesis of dyes, pharmaceuticals, and polymers. The strategic placement of a bromine atom ortho to a methyl group and para to a dimethylamino group, flanked by two additional methyl groups, makes it a sterically hindered yet highly functionalized aryl bromide. This specific arrangement of functional groups dictates its reactivity and potential applications, primarily as a versatile building block or scaffold in organic synthesis.[3][4]

This document will elucidate the compound's core physicochemical properties, safety and handling protocols, and its role as a synthetic intermediate. The information is curated for researchers and professionals in drug development and chemical synthesis who require a practical, in-depth understanding of this reagent.

| Identifier | Value | Source |

| CAS Number | 14275-09-3 | [1][2][5] |

| IUPAC Name | 4-bromo-N,N,3,5-tetramethylaniline | [2] |

| Synonyms | 2-Bromo-5-(dimethylamino)-m-xylene, 4-Bromo-N,N-dimethyl-3,5-xylidine | [4][5][6] |

| Molecular Formula | C₁₀H₁₄BrN | [2][3][5] |

| Molecular Weight | 228.13 g/mol | [2][3][5] |

| InChI Key | AQJHDBKXJXXDKV-UHFFFAOYSA-N | [2] |

Physicochemical and Handling Properties

Understanding the physical state and stability of a reagent is paramount for its effective use and storage in a laboratory setting. The properties of 4-Bromo-N,N,3,5-tetramethylaniline are typical of a polysubstituted aromatic amine.

| Property | Value / Description | Rationale and Scientific Insight | Source |

| Physical State | White to almost white powder or crystalline solid. | The solid state at room temperature is expected due to the relatively high molecular weight and the potential for intermolecular interactions, leading to an ordered crystal lattice. | [3][5][7] |

| Purity | Commercially available with a purity typically exceeding 98.0% as determined by Gas Chromatography (GC). | High purity is essential for stoichiometric control in sensitive reactions, such as transition metal-catalyzed cross-couplings, where impurities could poison the catalyst or lead to undesirable side products. | [3][5] |

| Storage Conditions | Store refrigerated (0-10°C), under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light.[5][7] | The compound is designated as air and heat sensitive.[5] The dimethylamino group can be susceptible to oxidation. Refrigeration and an inert atmosphere mitigate degradation pathways, ensuring the reagent's integrity over time. | [5][7] |

Spectroscopic Characterization

While specific spectral data is proprietary to suppliers, product specifications confirm that the structure is validated by Nuclear Magnetic Resonance (NMR) spectroscopy.[5] For any research application, it is standard practice to perform identity confirmation upon receipt. Researchers would expect the ¹H NMR spectrum to show distinct singlets for the two aromatic protons, the N,N-dimethyl protons, and the two aromatic methyl groups, with integration values corresponding to the number of protons in each environment. The ¹³C NMR would similarly show a characteristic pattern of signals for the substituted benzene ring.

Hazard Analysis and Safe Handling Protocols

As a halogenated amine, 4-Bromo-N,N,3,5-tetramethylaniline requires careful handling. It is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[1]

| Hazard Type | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Pictogram | GHS07 | Exclamation Mark |

Laboratory Handling Protocol

This protocol is designed as a self-validating system to ensure user safety.

-

Engineering Controls : All handling of the solid compound must occur within a certified chemical fume hood to prevent inhalation of dust particles. Ensure a safety shower and eyewash station are immediately accessible.[1]

-

Personal Protective Equipment (PPE) :

-

Wear nitrile gloves (or other appropriate chemical-resistant gloves), a lab coat, and splash-proof safety goggles with side shields.[1]

-

Rationale : This combination prevents exposure through the primary routes of contact identified in the hazard statements (skin and eyes).

-

-

Dispensing :

-

Use spatulas to handle the solid. Avoid creating dust.

-

If transferring to a reaction vessel, do so carefully to minimize aerosolization.

-

-

Post-Handling :

-

First Aid :

Applications in Synthetic Chemistry

The primary utility of 4-Bromo-N,N,3,5-tetramethylaniline lies in its role as a functionalized building block.[4] The C-Br bond is a key reactive site for forming new carbon-carbon or carbon-heteroatom bonds, most commonly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

The sterically hindered environment around the bromine, created by the adjacent methyl groups, can influence reaction kinetics and selectivity. This hindrance can be exploited by chemists to achieve specific outcomes that might not be possible with less substituted aryl bromides. The electron-donating dimethylamino group activates the aromatic ring, further modulating its reactivity in these transformations.

Conceptual Experimental Workflow: Suzuki Cross-Coupling

The following diagram illustrates a typical workflow for using this compound as a substrate in a Suzuki cross-coupling reaction to form a biaryl product. This is a foundational technique in modern drug discovery and materials science.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN | CID 44629944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. No results for search term "10-F668883" | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-N,N,3,5-tetramethylaniline | 14275-09-3 | TCI AMERICA [tcichemicals.com]

- 5. 4-Bromo-N,N,3,5-tetramethylaniline | 14275-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-Bromo-N,N,3,5-tetramethylaniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. 4-Bromo-N,N-dimethyl-3,5-xylidine CAS#: 14275-09-3 [m.chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-N,N,3,5-tetramethylaniline

Introduction: The Imperative of Unambiguous Structural Verification

This document is intended for researchers, scientists, and professionals in drug development who require a robust framework for structural verification. We will move beyond a mere recitation of techniques, delving into the causal reasoning behind the selection of each analytical method and the interpretation of the resulting data. The core philosophy is one of a self-validating system, where orthogonal techniques converge to provide an unassailable structural assignment.

Molecular Overview

4-Bromo-N,N,3,5-tetramethylaniline (C₁₀H₁₄BrN) is a crystalline solid at room temperature. Its structure, presented below, features a tetrasubstituted benzene ring. Understanding the electronic and steric effects of the substituents—the bromine atom, two methyl groups, and a dimethylamino group—is crucial for predicting and interpreting the spectroscopic data.

| Property | Value | Source |

| IUPAC Name | 4-bromo-N,N,3,5-tetramethylaniline | PubChem[1] |

| CAS Number | 14275-09-3 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄BrN | PubChem[1] |

| Molecular Weight | 228.13 g/mol | PubChem[1] |

| Physical Form | Solid or semi-solid | Sigma-Aldrich |

A Symphony of Techniques: The Elucidation Workflow

Caption: The integrated workflow for the structure elucidation of 4-Bromo-N,N,3,5-tetramethylaniline.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry (MS) serves as the initial checkpoint, providing the molecular weight and elemental composition of the analyte. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS) is suitable for this analyte.

-

Injection Mode: Splitless injection is often used for sensitive analysis.

-

Temperature Program: A temperature gradient is employed to ensure good separation and peak shape.

-

-

MS Parameters:

-

Ionization Energy: 70 eV is standard for EI.

-

Mass Range: A scan range of m/z 50-300 is appropriate to capture the molecular ion and key fragments.

-

Data Interpretation: Expected Mass Spectrum

The mass spectrum of 4-Bromo-N,N,3,5-tetramethylaniline is expected to exhibit a characteristic molecular ion peak (M⁺) and a (M+2)⁺ peak of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Expected m/z | Interpretation |

| [C₁₀H₁₄⁷⁹BrN]⁺ | 227 | Molecular ion with ⁷⁹Br |

| [C₁₀H₁₄⁸¹BrN]⁺ | 229 | Molecular ion with ⁸¹Br |

The fragmentation pattern will provide further structural clues. Alpha-cleavage is common for amines, leading to the loss of a methyl group.

Infrared Spectroscopy: Unveiling the Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. For 4-Bromo-N,N,3,5-tetramethylaniline, IR spectroscopy will confirm the presence of the aromatic ring, C-N bonds, and C-H bonds of the methyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[2][3]

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation: Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1250 | C-N stretch | Aromatic amine |

| Below 800 | C-Br stretch | Aryl halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for unambiguous assignment of all protons and carbons.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: A deuterated solvent in which the compound is soluble is chosen, typically chloroform-d (CDCl₃).

-

Sample Concentration: For ¹H NMR, 5-10 mg of the sample is dissolved in ~0.6 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[4]

-

Filtration: The solution is filtered through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.6 | Singlet | 2H | Ar-H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. |

| ~2.9 | Singlet | 6H | N(CH₃)₂ | The six protons of the two N-methyl groups are equivalent. Based on data for N,N,3,5-tetramethylaniline (δ 2.884 ppm).[5] |

| ~2.3 | Singlet | 6H | Ar-CH₃ | The six protons of the two aromatic methyl groups are equivalent. Based on data for N,N,3,5-tetramethylaniline (δ 2.269 ppm).[5] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-N | Quaternary aromatic carbon attached to the nitrogen. |

| ~139 | C-CH₃ | Quaternary aromatic carbons attached to the methyl groups. |

| ~125 | C-H | Aromatic carbons bearing a proton. |

| ~115 | C-Br | Aromatic carbon attached to the bromine. |

| ~40 | N(CH₃)₂ | Carbons of the N-methyl groups. |

| ~20 | Ar-CH₃ | Carbons of the aromatic methyl groups. |

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In this molecule, no COSY correlations are expected as there are no vicinal protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This will confirm the assignments of the protonated aromatic carbons and the methyl groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment for establishing the overall connectivity.

Caption: Key expected HMBC correlations for 4-Bromo-N,N,3,5-tetramethylaniline.

X-Ray Crystallography: The Definitive Proof

While the combination of MS and NMR techniques provides a very high level of confidence in the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise spatial arrangement of atoms in the solid state.[6]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Conclusion: A Unified and Self-Validating Approach

The structure elucidation of 4-Bromo-N,N,3,5-tetramethylaniline is a systematic process that leverages the strengths of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental formula. Infrared spectroscopy identifies the key functional groups. A suite of 1D and 2D NMR experiments then meticulously maps out the carbon-hydrogen framework and the connectivity of the substituents. Finally, single-crystal X-ray crystallography can provide the ultimate, definitive proof of the three-dimensional structure. By following this integrated and self-validating workflow, researchers can have the utmost confidence in their structural assignments, a critical foundation for all subsequent research and development activities.

References

-

PubChem. 4-Bromo-N,N,3,5-tetramethylaniline. [Link]

- Mukhtarova, S. et al. (2021). Synthesis and X-ray Structural Analysis of (E)-4-{2,2-dichloro-1-((para-halogenophenyl) diazenyl]vinyl}- N,N-dimetylaniline.

- Gao, G. L., & Brittain, W. J. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.

-

ResearchGate. Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

- Rananaware, A. A., & Mali, S. S. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

- Wolińska, A., & Stępnik, M. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599.

- Jackson, G. P., & Giblin, D. E. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical chemistry, 77(6), 1674–1681.

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

Sources

- 1. 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN | CID 44629944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. SpectraBase [spectrabase.com]

- 6. researchgate.net [researchgate.net]

"4-Bromo-N,N,3,5-tetramethylaniline molecular weight"

An In-Depth Technical Guide to the Molecular Weight of 4-Bromo-N,N,3,5-tetramethylaniline

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 4-Bromo-N,N,3,5-tetramethylaniline, a substituted aromatic amine of interest in synthetic chemistry and materials science. We will move beyond a simple statement of the calculated molecular weight to detail the theoretical basis and the robust, self-validating experimental methodologies required for its empirical confirmation. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of how to characterize such molecules with high fidelity. We will explore the principles and detailed protocols for definitive techniques like mass spectrometry and corroborative methods such as elemental analysis, emphasizing the causality behind procedural choices and data interpretation.

Compound Profile: 4-Bromo-N,N,3,5-tetramethylaniline

4-Bromo-N,N,3,5-tetramethylaniline is a halogenated tertiary aniline. Its structure, featuring a bromine atom and four methyl groups on the aniline core, makes it a useful building block or intermediate in organic synthesis. Accurate characterization of its molecular weight is the first and most critical step in verifying its identity and purity before use in further applications.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-N,N,3,5-tetramethylaniline | [1][2] |

| Synonyms | 4-Bromo-N,N-dimethyl-3,5-xylidine, 2-Bromo-5-(dimethylamino)-m-xylene | [1][2] |

| CAS Number | 14275-09-3 | [1] |

| Molecular Formula | C₁₀H₁₄BrN | [1][2] |

| Theoretical Molecular Weight | 228.13 g/mol | [1][2][3] |

| Monoisotopic Mass | 227.03096 Da | [1][3] |

| Appearance | White to yellow crystalline powder | [2] |

Theoretical Molecular Weight Calculation

The molecular weight (or molar mass) of a compound is the sum of the average atomic weights of its constituent atoms. The molecular formula C₁₀H₁₄BrN dictates the calculation.

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Total Molecular Weight = 120.11 + 14.112 + 79.904 + 14.007 = 228.133 g/mol

This value, typically rounded to 228.13 g/mol , represents the weighted average of all naturally occurring isotopes of the elements. For high-precision techniques like mass spectrometry, the monoisotopic mass is more relevant. This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N), which for this compound is 227.03096 Da.[1][3]

Experimental Verification of Molecular Identity and Weight

Theoretical calculations must be confirmed by empirical data. For a molecule like 4-Bromo-N,N,3,5-tetramethylaniline, a multi-pronged analytical approach provides the highest degree of confidence. We will focus on two primary, complementary techniques.

Mass Spectrometry (MS): The Definitive Method

Mass spectrometry is the most powerful technique for determining the molecular weight of a compound. Its utility for halogenated compounds is particularly high due to their unique isotopic signatures.

The Causality of Method Selection: The presence of a bromine atom is the key to a self-validating mass spectrum. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[4] Consequently, any molecular ion or fragment containing a single bromine atom will appear not as a single peak, but as a pair of peaks (an isotopic doublet) of almost equal intensity, separated by 2 mass-to-charge units (m/z).[4] Observing this "M" and "M+2" pattern is a definitive confirmation of the presence of one bromine atom and provides immense confidence in the peak assignment.

Caption: A generalized workflow for molecular weight determination via mass spectrometry.

Experimental Protocol (Illustrative GC-MS Method):

-

Sample Preparation: Dissolve ~1 mg of 4-Bromo-N,N,3,5-tetramethylaniline in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms). Set a temperature program, for example, starting at 100°C, holding for 1 minute, then ramping at 20°C/min to 280°C.

-

Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 50 to 300.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Acquisition: Acquire the mass spectrum of the peak corresponding to the eluted compound.

Data Interpretation:

The resulting mass spectrum should be analyzed for the molecular ion peak. Based on the structure, we expect to see the following:

| Feature | Expected m/z | Rationale | Observed Data |

| Molecular Ion (M) | ~227 | Corresponds to the molecule with the ⁷⁹Br isotope (C₁₀H₁₄⁷⁹BrN)⁺ | 227[1] |

| M+2 Isotope Peak | ~229 | Corresponds to the molecule with the ⁸¹Br isotope (C₁₀H₁₄⁸¹BrN)⁺ | 229[1] |

| Relative Intensity | M ≈ M+2 | Reflects the natural ~1:1 abundance of ⁷⁹Br and ⁸¹Br. | Nearly equal[4] |

The observation of a near 1:1 doublet at m/z 227 and 229 is conclusive evidence for a compound with the molecular formula C₁₀H₁₄BrN. High-resolution MS (HRMS) would further refine this, yielding a mass measurement like 227.0310, which can be used to confirm the elemental composition with very high certainty.

Elemental Analysis (EA): The Corroborative Method

Elemental analysis is a classic, robust technique that determines the mass percentage of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a pure sample.[5][6]

The Causality of Method Selection: While MS provides the molecular weight of a single molecule, EA confirms the bulk composition of the sample. It serves as an essential cross-validation of the molecular formula derived from MS.[7] If a sample is pure, its experimentally determined elemental composition must match the theoretical percentages calculated from its proposed formula. This provides powerful evidence for both identity and purity.

Caption: Workflow for CHN determination using a modern combustion-based elemental analyzer.

Experimental Protocol (Illustrative CHN Analysis):

-

Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove residual solvents or water.

-

Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known composition (e.g., acetanilide).

-

Sample Analysis: Accurately weigh approximately 2 mg of 4-Bromo-N,N,3,5-tetramethylaniline into a tin capsule.

-

Combustion: The sample is dropped into a high-temperature furnace (~900-1000°C) with a pulse of pure oxygen. The sample combusts to form CO₂, H₂O, and N₂ gas.

-

Analysis: The combustion gases are separated, and their concentrations are measured by thermal conductivity or infrared detectors.

-

Calculation: The instrument's software calculates the percentage by mass of C, H, and N. Bromine content is typically determined by a separate method (e.g., Schöniger flask combustion followed by titration).

Data Interpretation:

The experimental results are compared against the theoretical values calculated from the molecular formula C₁₀H₁₄BrN (MW = 228.13 g/mol ).

| Element | Theoretical Mass % | Expected Experimental Range |

| Carbon (C) | (10 * 12.011) / 228.13 = 52.66% | 52.66 ± 0.4% |

| Hydrogen (H) | (14 * 1.008) / 228.13 = 6.18% | 6.18 ± 0.4% |

| Nitrogen (N) | (1 * 14.007) / 228.13 = 6.14% | 6.14 ± 0.4% |

| Bromine (Br) | (1 * 79.904) / 228.13 = 35.02% | 35.02 ± 0.4% |

An experimental result that falls within the accepted tolerance (typically ±0.4%) of the theoretical values strongly supports the assigned molecular formula and indicates a high degree of sample purity.

Conclusion

The molecular weight of 4-Bromo-N,N,3,5-tetramethylaniline is theoretically calculated to be 228.13 g/mol . However, for scientific and developmental applications, this value must be rigorously confirmed through empirical methods. The definitive technique is mass spectrometry, which not only verifies the molecular mass but also confirms the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern at m/z 227/229. This finding is best corroborated by elemental analysis, which validates the compound's elemental composition in the bulk sample. The combined use of these two techniques provides an unassailable confirmation of the molecular weight and formula, ensuring the identity and purity of the material for its intended research or development purpose.

References

-

PubChem. (n.d.). 4-Bromo-N,N,3,5-tetramethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N,N,2,6-tetramethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Li, Y., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.

-

AZoM. (2021). How to Analyze Molecular Weight. Retrieved from [Link]

-

Jordi, M. (2013). Molecular Weight Analysis: How to Measure MW?. RQM+. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

Sources

- 1. 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN | CID 44629944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-N,N,3,5-tetramethylaniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 4-bromo-N,N,2,6-tetramethylaniline | C10H14BrN | CID 142731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Elemental analysis - Wikipedia [en.wikipedia.org]

- 6. Elemental analysis: operation & applications - Elementar [elementar.com]

- 7. Stoichiometry: Elemental Analysis [chm.davidson.edu]

Substituted Anilines: A Comprehensive Technical Guide

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of substituted anilines.

Introduction: The Enduring Legacy and Modern Renaissance of a Privileged Scaffold

Aniline, a seemingly simple aromatic amine, stands as a cornerstone of modern organic chemistry. Its derivatives, the substituted anilines, are ubiquitous scaffolds found in a vast array of functional molecules, from life-saving pharmaceuticals and vibrant dyes to high-performance polymers.[1] This guide provides an in-depth exploration of substituted anilines, offering not just a review of the literature, but a practical, field-proven perspective on their synthesis, characterization, and application. We will delve into the causality behind experimental choices, providing the "why" alongside the "how," to empower researchers in their own investigations.

The enduring relevance of the substituted aniline motif stems from its unique electronic properties and versatile reactivity. The amino group, a potent activating group, profoundly influences the reactivity of the aromatic ring, directing electrophilic substitution primarily to the ortho and para positions.[2] Furthermore, the nitrogen atom itself can participate in a wide range of chemical transformations, making substituted anilines invaluable synthetic intermediates. In the realm of drug discovery, the aniline substructure is a "privileged scaffold," appearing in numerous blockbuster drugs due to its ability to engage in key hydrogen bonding interactions with biological targets.[3][4]

This guide is structured to provide a logical and comprehensive journey into the world of substituted anilines, from their construction to their application. We will begin by examining the diverse synthetic methodologies available for their preparation, followed by a detailed look at their spectroscopic characterization. We will then explore their rich reactivity and conclude with a survey of their critical role in drug development and materials science.

Part 1: The Synthetic Toolkit: Crafting Substituted Anilines with Precision

The synthesis of substituted anilines has evolved from classical, often harsh, methods to sophisticated, highly selective catalytic transformations. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Approaches: The Foundation of Aniline Synthesis

The traditional workhorse for synthesizing anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. While this method is robust and widely applicable, it can suffer from issues with regioselectivity in the nitration step and the need for harsh reducing agents.

A typical two-step synthesis of a substituted aniline, for instance, 4-chloroaniline from chlorobenzene, involves:

-

Nitration of Chlorobenzene: Treatment of chlorobenzene with a mixture of nitric acid and sulfuric acid yields a mixture of ortho- and para-nitrochlorobenzene. The para isomer is typically the major product and can be separated by crystallization.[5]

-

Reduction of the Nitro Group: The separated 4-nitrochlorobenzene is then reduced to 4-chloroaniline. Common reducing agents for this transformation include tin and hydrochloric acid (Sn/HCl), iron and acetic acid (Fe/CH₃COOH), or catalytic hydrogenation.[5]

Experimental Protocol: Synthesis of 4-Chloroaniline from Chlorobenzene

Step 1: Nitration of Chlorobenzene

-

Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask should be cooled in an ice-water bath.

-

Reagents:

-

Chlorobenzene (0.2 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.4 mol)

-

Concentrated Nitric Acid (HNO₃, 0.22 mol)

-

-

Procedure:

-

Add the concentrated sulfuric acid to the chlorobenzene in the flask and cool the mixture to 0-5 °C with stirring.

-

Slowly add the concentrated nitric acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting solid, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 4-nitrochlorobenzene.

-

Step 2: Reduction of 4-Nitrochlorobenzene

-

Apparatus: A 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Reagents:

-

4-Nitrochlorobenzene (0.1 mol)

-

Granulated Tin (Sn, 0.2 mol)

-

Concentrated Hydrochloric Acid (HCl, 0.5 mol)

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

-

Procedure:

-

Place the 4-nitrochlorobenzene and granulated tin in the flask.

-

Add a small portion of the concentrated hydrochloric acid and gently heat the mixture to initiate the reaction.

-

Once the reaction starts, add the remaining hydrochloric acid portion-wise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to precipitate the tin hydroxides.

-

Perform steam distillation to isolate the 4-chloroaniline.

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-chloroaniline.

-

Modern Catalytic Methods: A Paradigm Shift in C-N Bond Formation

The advent of transition-metal catalysis has revolutionized the synthesis of substituted anilines, offering milder reaction conditions, broader functional group tolerance, and access to previously challenging substitution patterns.

This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. It allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky phosphine ligand.

A classical copper-catalyzed method for C-N bond formation, the Ullmann condensation has seen a resurgence with the development of improved ligands that allow for milder reaction conditions. It is a cost-effective alternative to palladium-catalyzed methods.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted anilines. These methods avoid the need for pre-functionalized starting materials, directly converting a C-H bond on the aromatic ring to a C-N bond.

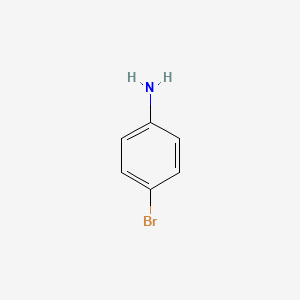

Visualization: Synthetic Routes to Substituted Anilines

Caption: Key synthetic strategies for accessing substituted anilines.

Part 2: Deciphering the Structure: Spectroscopic Characterization

Unambiguous characterization of substituted anilines is crucial to confirm their identity and purity. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a substituted aniline.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative about the substitution pattern.

-

Chemical Shifts: The electron-donating amino group generally shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to benzene. The protons ortho and para to the amino group are more shielded than the meta protons.

-

Coupling Constants: The coupling constants between adjacent aromatic protons (J-coupling) can help to distinguish between ortho, meta, and para isomers. Ortho-coupling is typically the largest (7-9 Hz), followed by meta-coupling (2-3 Hz), and para-coupling is often very small or not observed (0-1 Hz).

-

-

¹³C NMR: The chemical shifts of the aromatic carbons also reflect the electronic effects of the substituents. The carbon atom attached to the amino group (ipso-carbon) is significantly shielded, while the ortho and para carbons are also shielded to a lesser extent.

Interpreted Spectra: An Example of 4-Toluidine

Let's consider the expected NMR spectra of 4-toluidine (p-toluidine):

-

¹H NMR:

-

A singlet around 2.2 ppm corresponding to the methyl (-CH₃) protons.

-

A broad singlet around 3.5 ppm for the amino (-NH₂) protons. The chemical shift of this peak can vary depending on the solvent and concentration.

-

Two doublets in the aromatic region (around 6.6 and 6.9 ppm), each integrating to two protons. These correspond to the two sets of equivalent aromatic protons, exhibiting ortho-coupling.

-

-

¹³C NMR:

-

A peak around 20 ppm for the methyl carbon.

-

Four peaks in the aromatic region, corresponding to the four distinct aromatic carbon environments. The ipso-carbon attached to the amino group will be the most shielded.

-

Visualization: Experimental Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for organic synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of specific functional groups. In substituted anilines, the key vibrational modes to look for are:

-

N-H Stretching: The N-H stretching vibrations of the primary amino group typically appear as two sharp bands in the region of 3300-3500 cm⁻¹.

-

C-N Stretching: The C-N stretching vibration is usually found in the range of 1250-1350 cm⁻¹.

-

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.

-

Aromatic C=C Bending: The out-of-plane C-H bending vibrations in the region of 690-900 cm⁻¹ can be indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a substituted aniline, the molecular ion peak (M⁺) will be observed, confirming the molecular weight. The fragmentation pattern can also provide clues about the structure, often involving the loss of the amino group or substituents on the ring.

Part 3: The Aniline Moiety in Action: Applications in Drug Development

Substituted anilines are a cornerstone of medicinal chemistry, with their presence in a remarkable number of FDA-approved drugs.[3] Their ability to act as hydrogen bond donors and acceptors, coupled with their tunable electronic and lipophilic properties, makes them ideal for interacting with biological targets.

The Privileged Scaffold: Substituted Anilines in Blockbuster Drugs

A survey of top-selling pharmaceuticals reveals the prevalence of the substituted aniline motif. For example:

-

Gleevec (Imatinib): A revolutionary cancer therapeutic, Gleevec features a substituted aniline that is crucial for its binding to the ATP-binding site of the Bcr-Abl kinase.

-

Celebrex (Celecoxib): This nonsteroidal anti-inflammatory drug (NSAID) contains a sulfonamide-substituted aniline that selectively inhibits the COX-2 enzyme.

Structure-Activity Relationship (SAR) Insights

The systematic modification of substituents on the aniline ring is a fundamental strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.

-

Electronic Effects: Electron-withdrawing or electron-donating substituents can modulate the pKa of the aniline nitrogen, influencing its ability to form ionic interactions with the target protein.

-

Steric Effects: The size and shape of the substituents can dictate the binding orientation of the molecule within the active site and can be used to enhance selectivity for the desired target.

-

Lipophilicity: The overall lipophilicity of the molecule, which can be fine-tuned by the choice of substituents, plays a critical role in its absorption, distribution, metabolism, and excretion (ADME) properties.

Visualization: Structure-Activity Relationship (SAR) of a Hypothetical Aniline-Based Kinase Inhibitor

Caption: Illustrative SAR for a substituted aniline drug candidate.

Part 4: Beyond the Pill: Substituted Anilines in Materials Science

The utility of substituted anilines extends beyond the pharmaceutical industry. They are key building blocks for a variety of functional materials.

-

Polyaniline and its Derivatives: Polyaniline is an intrinsically conducting polymer with applications in sensors, antistatic coatings, and corrosion inhibition. The properties of polyaniline can be tuned by using substituted anilines as monomers.

-

Azo Dyes: The diazotization of substituted anilines followed by coupling with an electron-rich aromatic compound is the basis for the synthesis of a vast array of azo dyes, which are widely used in the textile and food industries.

Part 5: Safety and Handling

Aniline and many of its derivatives are toxic and can be absorbed through the skin.[6][7][8] It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for specific handling and disposal information for each compound.

References

Sources

"solubility of 4-Bromo-N,N,3,5-tetramethylaniline in organic solvents"

An In-Depth Technical Guide to the Solubility of 4-Bromo-N,N,3,5-tetramethylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Bromo-N,N,3,5-tetramethylaniline, a key intermediate in various synthetic pathways. Recognizing the current scarcity of published quantitative solubility data for this specific compound, this document synthesizes foundational chemical principles, data from analogous structures, and theoretical predictive models to offer a robust framework for researchers, scientists, and drug development professionals. Furthermore, this guide presents detailed, field-proven experimental protocols to enable the precise determination of solubility in a laboratory setting, ensuring scientific integrity and empowering researchers to fill the existing data gap.

Introduction: The Significance of Solubility in Chemical Applications

4-Bromo-N,N,3,5-tetramethylaniline (CAS No. 14275-09-3) is a substituted aniline derivative with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. The solubility of a compound in various organic solvents is a critical physical property that governs its utility in synthesis, purification, formulation, and analytical characterization. An understanding of a compound's solubility profile is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent system to ensure reactants are in the same phase, which influences reaction rates, yields, and selectivity.

-

Purification Processes: Designing effective crystallization, precipitation, and extraction procedures.

-

Analytical Chemistry: Preparing solutions for techniques such as chromatography (HPLC, GC) and spectroscopy (NMR, UV-Vis).

-

Drug Development: Influencing bioavailability and the design of effective drug delivery systems.

This guide addresses the solubility of 4-Bromo-N,N,3,5-tetramethylaniline by providing a multi-faceted approach that combines theoretical understanding with practical experimental guidance.

Physicochemical Properties of 4-Bromo-N,N,3,5-tetramethylaniline

A foundational understanding of the physicochemical properties of 4-Bromo-N,N,3,5-tetramethylaniline is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN | PubChem[1] |

| Molecular Weight | 228.13 g/mol | PubChem[1] |

| Appearance | White to Almost white powder to crystal | TCI Chemicals[2] |

| Physical State (at 20°C) | Solid | TCI Chemicals[2] |

| CAS Number | 14275-09-3 | PubChem[1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 4-Bromo-N,N,3,5-tetramethylaniline provides clues to its expected solubility:

-

Nonpolar Characteristics: The benzene ring and four methyl groups contribute to the molecule's nonpolar character.

-

Polar Characteristics: The nitrogen atom of the dimethylamino group and the bromine atom introduce some polarity.

Based on this structure, it is anticipated that 4-Bromo-N,N,3,5-tetramethylaniline will exhibit greater solubility in nonpolar and moderately polar organic solvents compared to highly polar solvents like water.

Insights from an Analogous Compound: 4-Bromo-N,N-dimethylaniline

Due to the lack of specific solubility data for 4-Bromo-N,N,3,5-tetramethylaniline, examining its close structural analog, 4-Bromo-N,N-dimethylaniline (CAS No. 586-77-6), can provide valuable qualitative insights. The primary structural difference is the absence of the two methyl groups on the benzene ring.

Reported Solubility of 4-Bromo-N,N-dimethylaniline:

-

Soluble in: Methanol, Chloroform.[3]

-

Insoluble in: Water.[3]

-

Solvents used in synthesis and work-up (implying solubility): Glacial acetic acid, ethyl acetate, diethyl ether, toluene.[4][5]

This information suggests that 4-Bromo-N,N,3,5-tetramethylaniline is likely to be soluble in a range of common organic solvents. The additional two methyl groups on the benzene ring in the target compound may slightly increase its lipophilicity and, consequently, its solubility in nonpolar solvents.

Computational Approaches to Solubility Prediction

For a more quantitative estimation of solubility, several computational models can be employed:

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, surface area, dipole moment) with a specific property like solubility.[6][7][8][9] A QSPR model can be developed using a dataset of compounds with known solubilities and similar structural features.[7][10]

-

Hansen Solubility Parameters (HSP): This method characterizes both solutes and solvents by three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[11][12][13][14] A solute is predicted to be soluble in a solvent if their HSP values are similar.[15]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[16][17][18][19] It is a powerful tool for solvent screening.[17]

These predictive models can provide valuable guidance in the absence of experimental data and can help in prioritizing solvents for experimental validation.[20][21][22][23]

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of a crystalline organic compound like 4-Bromo-N,N,3,5-tetramethylaniline. The shake-flask method is a widely recognized and reliable technique for this purpose.[24][25][26][27]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the experimental determination of equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

4-Bromo-N,N,3,5-tetramethylaniline (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid 4-Bromo-N,N,3,5-tetramethylaniline to a vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved. b. Add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours). It is advisable to take samples at different time points (e.g., 24h, 36h, 48h) to confirm that the concentration is no longer changing, thus indicating equilibrium has been reached.[26]

-

Phase Separation: a. After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle. b. Centrifuge the vial to further pellet the undissolved solid. c. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification: a. Prepare a stock solution of 4-Bromo-N,N,3,5-tetramethylaniline of a known concentration in a suitable solvent. b. Create a series of calibration standards by diluting the stock solution. c. Analyze the calibration standards using a validated HPLC-UV method to generate a calibration curve. d. Accurately dilute a known volume of the filtered supernatant (from step 3c) with the same solvent used for the calibration standards. e. Analyze the diluted sample using the same HPLC-UV method.

-

Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of 4-Bromo-N,N,3,5-tetramethylaniline in the tested solvent at the specified temperature.

Safety and Handling

4-Bromo-N,N,3,5-tetramethylaniline and many organic solvents pose health risks. It is imperative to handle these chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards of 4-Bromo-N,N,3,5-tetramethylaniline: The GHS classification indicates that this compound causes skin irritation and serious eye irritation.[28]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Solvent Hazards: Refer to the Safety Data Sheet (SDS) for each specific solvent used to understand its flammability, toxicity, and handling requirements.

Conclusion and Recommendations

While direct, quantitative solubility data for 4-Bromo-N,N,3,5-tetramethylaniline in organic solvents is not extensively documented in scientific literature, a comprehensive understanding of its likely behavior can be derived from its molecular structure and comparison with analogous compounds. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable and robust method for their determination. It is recommended that researchers generate their own solubility data for the specific solvent systems and temperatures relevant to their work. The use of predictive models can serve as a valuable preliminary step to guide solvent selection and reduce the experimental workload.

References

- Chtita, S., et al. (2015). QSPR models for the prediction of melting points for a large data set of organic compounds. Journal of Taibah University for Science.

- Cheng, A., & Merz, K. M. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(8), 1838-1847.

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). The AQUAFAC model for the prediction of aqueous solubility. In Pharmaceutical Dosage Forms: Disperse Systems (Vol. 2, pp. 1-46). Marcel Dekker.

- Klamt, A. (2011). COSMO-RS for aqueous solubility. Fluid Phase Equilibria, 302(1-2), 232-237.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44629944, 4-Bromo-N,N,3,5-tetramethylaniline. Retrieved from [Link]

- Delaney, J. S. (2004). ESOL: Estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-Bromo-N,N-Dimethyl Aniline. Retrieved from [Link]

- ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium)

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

- ScienceDirect. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

- ResearchGate. (2007). Hansen Solubility Parameters : A User's Handbook.

- ResearchGate. (2020).

- Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf.

- PubMed. (n.d.). A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure.

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

- ACS Publications. (n.d.).

- ChemicalBook. (n.d.). 4-Bromo-3,5-dimethylaniline synthesis.

- Chemos GmbH&Co.KG. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Bromo-N,N,3,5-tetramethylaniline | 14275-09-3 | TCI Deutschland GmbH [tcichemicals.com]

- 3. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. researchgate.net [researchgate.net]

- 14. kinampark.com [kinampark.com]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. zenodo.org [zenodo.org]

- 17. scispace.com [scispace.com]

- 18. 3ds.com [3ds.com]

- 19. COSMO-RS - Wikipedia [en.wikipedia.org]

- 20. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 23. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 25. bioassaysys.com [bioassaysys.com]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. enamine.net [enamine.net]

- 28. chemos.de [chemos.de]

Methodological & Application

Application Notes and Protocols: Strategic Use of 4-Bromo-N,N,3,5-tetramethylaniline in Suzuki Coupling Reactions

Introduction: Navigating Steric Hindrance in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] However, the synthesis of sterically encumbered biaryls, particularly those involving tetra-substituted components, presents a formidable challenge to this powerful methodology. 4-Bromo-N,N,3,5-tetramethylaniline, a highly substituted and electron-rich aryl bromide, epitomizes this challenge. The presence of two methyl groups ortho to the bromine atom, combined with the electronic influence of the N,N-dimethylamino group, necessitates a carefully orchestrated catalytic approach to achieve efficient coupling.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 4-Bromo-N,N,3,5-tetramethylaniline in Suzuki coupling reactions. We will delve into the mechanistic nuances imposed by its structure, recommend robust catalyst systems, and provide detailed, field-proven protocols to facilitate the synthesis of complex molecular architectures. The derivatives of such aniline compounds are valuable intermediates in the creation of pharmaceuticals, agrochemicals, and dyes.[2]

Mechanistic Considerations: Overcoming the Steric Barrier

The canonical Suzuki coupling catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For a substrate like 4-Bromo-N,N,3,5-tetramethylaniline, the steric bulk surrounding the C-Br bond significantly impedes the initial oxidative addition of the palladium(0) catalyst. Furthermore, the subsequent reductive elimination step to form the sterically congested biaryl product can also be kinetically hindered.[4]

To overcome these hurdles, the catalyst system must be engineered to be both highly reactive and sterically accommodating. This is typically achieved through the use of bulky, electron-rich ligands that promote the formation of a coordinatively unsaturated, highly reactive L-Pd(0) species. These ligands stabilize the palladium center while their steric profile facilitates the bond-forming reductive elimination step.[5]

Visualizing the Catalytic Cycle for a Hindered Substrate

Caption: The Suzuki coupling cycle for a sterically hindered substrate.

Recommended Catalyst Systems and Protocols

Given the absence of a specific, published protocol for 4-Bromo-N,N,3,5-tetramethylaniline, we have synthesized the following recommendations based on successful strategies for structurally similar, sterically demanding aryl bromides.[6][7] Two primary approaches are presented: a palladium-catalyzed system with specialized phosphine ligands and a nickel-catalyzed alternative.

Protocol 1: Palladium-Catalyzed Coupling with Buchwald-Type Ligands

This protocol is designed to maximize catalytic activity for the sterically hindered and electron-rich substrate. The choice of a biaryl phosphine ligand, such as SPhos, is critical for promoting both the oxidative addition and reductive elimination steps.[5]

Experimental Workflow

Caption: General experimental workflow for Suzuki coupling.

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents | Notes |

| 4-Bromo-N,N,3,5-tetramethylaniline | 228.13 | 1.0 | 1.0 | Substrate. Available from suppliers like TCI.[8] |

| Arylboronic Acid | Variable | 1.2 - 1.5 | 1.2 - 1.5 | Excess is used to drive the reaction to completion. |

| Pd(OAc)₂ or Pd₂(dba)₃ | Variable | 0.02 - 0.05 | 0.02 - 0.05 | Palladium precatalyst. |

| SPhos (or other Buchwald ligand) | 410.53 | 0.04 - 0.10 | 0.04 - 0.10 | Ligand to Palladium ratio is typically 2:1. |

| K₃PO₄ (anhydrous) | 212.27 | 3.0 | 3.0 | Strong, non-nucleophilic base. Flame-dry before use. |

| Anhydrous Solvent (e.g., Toluene, Dioxane) | - | 5-10 mL | - | Use a solvent known to be effective for hindered couplings. |

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-N,N,3,5-tetramethylaniline (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove oxygen.

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL) via syringe.

-

Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol) and the ligand (e.g., SPhos, 0.04-0.10 mmol) and add them to the reaction flask against a positive pressure of inert gas.

-

Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling

Nickel catalysis has emerged as a cost-effective and highly efficient alternative for challenging cross-coupling reactions, including those with sterically hindered substrates.[9][10] Nickel catalysts can be particularly effective for electron-rich aryl halides.

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents | Notes |

| 4-Bromo-N,N,3,5-tetramethylaniline | 228.13 | 1.0 | 1.0 | Substrate. |

| Arylboronic Acid | Variable | 2.0 - 2.5 | 2.0 - 2.5 | A larger excess may be required compared to palladium catalysis. |

| NiCl₂(PCy₃)₂ | 640.34 | 0.05 | 0.05 | Air-stable nickel precatalyst.[11] |

| K₃PO₄ (anhydrous) | 212.27 | 4.0 - 4.5 | 4.0 - 4.5 | A larger excess of base is often beneficial in nickel catalysis. |

| Anhydrous Solvent (e.g., t-Amyl alcohol, 2-MeTHF) | - | 5-10 mL | - | "Green" solvents are often effective in nickel-catalyzed reactions.[10] |

Step-by-Step Procedure:

-